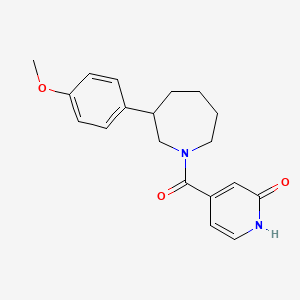

4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one, also known as AZD0328, is a small molecule drug that has been developed as a potential treatment for various diseases. This compound belongs to the class of pyridinones and is known to have a unique mechanism of action.

Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

Studies in crystallography have detailed the structural characteristics of related compounds, providing a foundation for understanding how modifications to chemical structures can influence physical properties and potential applications. For instance, the analysis of the crystal structure of methyl esters derived from azepinoisoindoles revealed insights into the tetracyclic system's conformation, highlighting the role of hydrogen-bonding interactions in stabilizing molecular arrangements in the solid state (Toze et al., 2015).

Catalysis and Organic Synthesis

Research on organocatalysis has shown that certain pyridine derivatives can facilitate the regioselective synthesis of medium-sized lactones and oxepanes, indicating the potential utility of pyridine-containing compounds in synthetic organic chemistry (Verma et al., 2016). Similarly, the development of novel zwitterionic salts derived from pyridine compounds as organocatalysts for transesterification reactions underscores the significance of pyridine moieties in catalytic processes (Ishihara et al., 2008).

Drug Design and Molecular Docking

In the realm of drug discovery, azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB), highlighting the therapeutic potential of azepane-containing molecules in treating diseases where PKB is implicated (Breitenlechner et al., 2004). This suggests that the specific compound may also have relevance in the development of novel therapeutic agents, pending further investigation into its biological activities.

Materials Science and Electrochemistry

Furthermore, research on graphene-metalloporphyrin MOFs (Metal-Organic Frameworks) has demonstrated the potential of pyridine-functionalized graphene in enhancing the electrocatalytic activity for oxygen reduction reactions (ORR), indicative of the role that pyridine derivatives may play in the development of advanced materials for energy conversion and storage applications (Jahan et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of the compound “4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one”, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . This protein plays a crucial role in cell growth and differentiation .

Mode of Action

Pralsetinib is a highly effective and selective inhibitor of RET. It interacts with the RET protein, inhibiting its activity. The IC50 value for wild-type RET is approximately 0.4 nM . It also effectively inhibits some common RET oncogenic mutations with similar IC50 values .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib affects the signaling pathways that this protein is involved in. This includes pathways related to cell growth and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth in cancers driven by RET mutations and fusions .

Pharmacokinetics

It is noted that the compound is soluble in dmso at concentrations greater than 100 mg/ml, but it is insoluble in water . This could potentially impact its bioavailability and distribution in the body.

Result of Action

The inhibition of RET by Pralsetinib leads to the suppression of RET signaling in cancer cells. This can effectively inhibit the proliferation of cancer cells with RET mutations . In vivo, Pralsetinib can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The action, efficacy, and stability of Pralsetinib can be influenced by various environmental factors. For example, the compound’s solubility in different solvents can affect its distribution and bioavailability in the body . .

Propiedades

IUPAC Name |

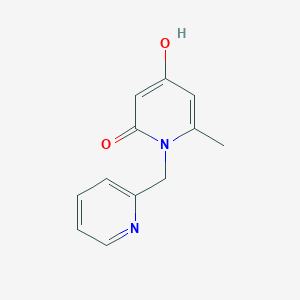

4-[3-(4-methoxyphenyl)azepane-1-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-24-17-7-5-14(6-8-17)16-4-2-3-11-21(13-16)19(23)15-9-10-20-18(22)12-15/h5-10,12,16H,2-4,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAASRFLABIXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=O)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(3-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2957451.png)

![spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one](/img/structure/B2957458.png)

![Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2957459.png)

![1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2957461.png)

![6-(4-Ethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2957471.png)